molecular formula C27H21BrN2O B3964542 {1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL

{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL

Cat. No.: B3964542
M. Wt: 469.4 g/mol
InChI Key: NINLBOYIPJROHZ-UHFFFAOYSA-N
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Description

{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL is a complex organic compound that features a benzodiazole core substituted with a bromophenylmethyl group and a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the bromophenylmethyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of the diphenylmethanol group via a Grignard reaction or a similar nucleophilic addition process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
  • 1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
  • 1-(3-Bromophenyl)pyrrolidine, HCl

Uniqueness

{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL stands out due to its unique combination of a benzodiazole core with a bromophenylmethyl and diphenylmethanol moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrN2O/c28-23-15-9-10-20(18-23)19-30-25-17-8-7-16-24(25)29-26(30)27(31,21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-18,31H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINLBOYIPJROHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL
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{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL
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{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL
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{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL
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{1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}DIPHENYLMETHANOL

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